molecular formula C9H14N2O B15199716 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone

1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone

Cat. No.: B15199716
M. Wt: 166.22 g/mol
InChI Key: SVGBKWCVGUCNAZ-UHFFFAOYSA-N
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Description

1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethanone group attached to the imidazole ring, which is further substituted with two ethyl groups. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Imidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(1H-Imidazol-2-yl)ethanone
  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(1-Methyl-1H-imidazol-2-yl)ethanone

Comparison: 1-(1,2-Diethyl-1H-imidazol-5-yl)ethanone is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. Compared to other imidazole derivatives, this compound may exhibit different solubility, stability, and interaction profiles with biological targets. These differences make it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2,3-diethylimidazol-4-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-4-9-10-6-8(7(3)12)11(9)5-2/h6H,4-5H2,1-3H3

InChI Key

SVGBKWCVGUCNAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1CC)C(=O)C

Origin of Product

United States

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